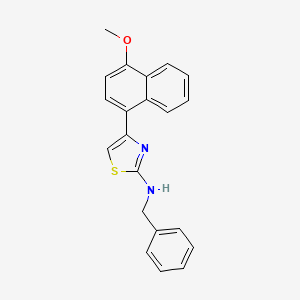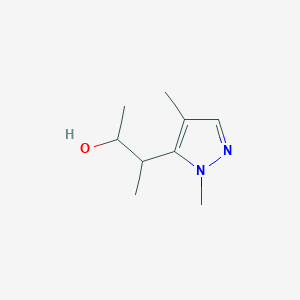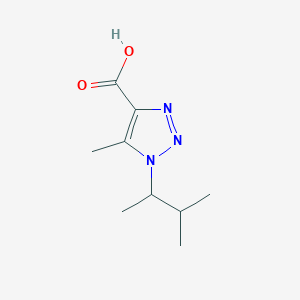![molecular formula C13H23IO B13286565 1-{[1-(Iodomethyl)cyclopentyl]oxy}-3-methylcyclohexane](/img/structure/B13286565.png)
1-{[1-(Iodomethyl)cyclopentyl]oxy}-3-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(Iodomethyl)cyclopentyl]oxy}-3-methylcyclohexane is an organic compound with the molecular formula C13H23IO and a molecular weight of 322.23 g/mol . This compound features a cyclopentyl group substituted with an iodomethyl group and an oxy linkage to a methylcyclohexane ring. It is known for its unique reactivity and selectivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(Iodomethyl)cyclopentyl]oxy}-3-methylcyclohexane typically involves the following steps:
Formation of the Iodomethylcyclopentane: This can be achieved by reacting cyclopentylmethanol with iodine and a suitable base such as potassium carbonate in an organic solvent like dichloromethane.
Oxy Linkage Formation: The iodomethylcyclopentane is then reacted with 3-methylcyclohexanol in the presence of a strong base like sodium hydride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(Iodomethyl)cyclopentyl]oxy}-3-methylcyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the iodine atom, forming a cyclopentylmethane derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of cyclopentylmethane derivatives.
Scientific Research Applications
1-{[1-(Iodomethyl)cyclopentyl]oxy}-3-methylcyclohexane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[1-(Iodomethyl)cyclopentyl]oxy}-3-methylcyclohexane involves its reactivity due to the presence of the iodomethyl group. This group can undergo nucleophilic substitution, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Iodocyclopentane: Similar structure but lacks the oxy linkage and methylcyclohexane ring.
Iodocyclohexane: Similar structure but lacks the cyclopentyl group.
1-Iodo-2,2-dimethylpropane: Similar reactivity due to the presence of the iodine atom but different carbon skeleton.
Uniqueness
1-{[1-(Iodomethyl)cyclopentyl]oxy}-3-methylcyclohexane is unique due to its combination of a cyclopentyl group, an iodomethyl group, and an oxy linkage to a methylcyclohexane ring. This unique structure imparts specific reactivity and selectivity, making it valuable in various chemical applications.
Properties
Molecular Formula |
C13H23IO |
|---|---|
Molecular Weight |
322.23 g/mol |
IUPAC Name |
1-[1-(iodomethyl)cyclopentyl]oxy-3-methylcyclohexane |
InChI |
InChI=1S/C13H23IO/c1-11-5-4-6-12(9-11)15-13(10-14)7-2-3-8-13/h11-12H,2-10H2,1H3 |
InChI Key |
DOZJUKSKHVUXPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)OC2(CCCC2)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Hexylamino)methyl]phenol](/img/structure/B13286494.png)
![1-Methylspiro[2.4]heptan-4-one](/img/structure/B13286513.png)
![(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B13286520.png)

![benzyl N-{3-[(chlorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13286531.png)

![1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13286539.png)

![7-tert-Butyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13286543.png)



![2-[(2-Ethylbutyl)amino]-2-methylpropan-1-ol](/img/structure/B13286558.png)
